molecular formula C34H32ClFN8O4 B2713055 Src Inhibitor 3

Src Inhibitor 3

Cat. No.: B2713055
M. Wt: 671.1 g/mol
InChI Key: LQQYARMJQBHKQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Src Inhibitor 3 is a compound designed to inhibit the activity of the Src family kinases, which are non-receptor tyrosine kinases involved in various cellular processes such as proliferation, differentiation, and survival. Src family kinases play a crucial role in cancer progression and metastasis, making them attractive targets for cancer therapy .

Scientific Research Applications

Src Inhibitor 3 has a wide range of applications in scientific research, including:

    Chemistry: Used as a tool compound to study the inhibition of Src family kinases and their role in various chemical reactions.

    Biology: Employed in cell biology studies to investigate the role of Src kinases in cell signaling, proliferation, and migration.

    Medicine: Explored as a potential therapeutic agent for the treatment of cancers, particularly those with high Src kinase activity.

    Industry: Utilized in the development of new drugs and therapeutic strategies targeting Src kinases.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Src Inhibitor 3 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. The exact synthetic route can vary, but it often includes:

    Formation of the core structure: This step involves the construction of the central scaffold of the molecule, which may include heterocyclic rings or aromatic systems.

    Functionalization: Introduction of various functional groups to enhance the inhibitory activity and selectivity of the compound.

    Final Coupling: The final step involves coupling the functionalized intermediates to form the complete molecule.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Src Inhibitor 3 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.

    Substitution: Substitution reactions can introduce different substituents to enhance the compound’s properties.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used to study structure-activity relationships and optimize the compound’s properties .

Mechanism of Action

Src Inhibitor 3 exerts its effects by binding to the active site of Src family kinases, thereby inhibiting their tyrosine kinase activity. This inhibition prevents the phosphorylation of downstream signaling molecules, leading to the disruption of cellular processes such as proliferation, migration, and survival. The molecular targets of this compound include various members of the Src family kinases, such as Src, Yes, Fyn, and Lyn .

Comparison with Similar Compounds

    Dasatinib: A well-known Src and ABL kinase inhibitor used in the treatment of chronic myeloid leukemia.

    Bosutinib: Another Src and ABL kinase inhibitor with applications in cancer therapy.

    Saracatinib: A selective Src kinase inhibitor investigated for its potential in treating various cancers.

Uniqueness of Src Inhibitor 3: this compound is unique due to its high selectivity and potency against Src family kinases. It has been optimized for favorable pharmacokinetic properties and low toxicity, making it a promising candidate for further development as a therapeutic agent .

Properties

IUPAC Name

N-[3-chloro-4-[(6-methoxypyrazolo[1,5-a]pyridine-3-carbonyl)amino]phenyl]-1-[1-(3-cyano-3-methylbutanoyl)piperidin-4-yl]-5-fluoroindazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H32ClFN8O4/c1-34(2,19-37)16-30(45)42-12-10-22(11-13-42)44-29-8-4-20(36)14-24(29)31(41-44)33(47)39-21-5-7-27(26(35)15-21)40-32(46)25-17-38-43-18-23(48-3)6-9-28(25)43/h4-9,14-15,17-18,22H,10-13,16H2,1-3H3,(H,39,47)(H,40,46)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQQYARMJQBHKQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)N1CCC(CC1)N2C3=C(C=C(C=C3)F)C(=N2)C(=O)NC4=CC(=C(C=C4)NC(=O)C5=C6C=CC(=CN6N=C5)OC)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H32ClFN8O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

671.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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